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  • Product: 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • CAS: 923689-61-6

Core Science & Biosynthesis

Foundational

Engineering Sphingosine-1-Phosphate (S1P) Receptor Agonists: The Role of the 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Scaffold

Executive Summary The development of highly selective immunomodulators has been revolutionized by targeting the sphingolipid signaling cascade. At the forefront of this medicinal chemistry effort is 1-isopropyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective immunomodulators has been revolutionized by targeting the sphingolipid signaling cascade. At the forefront of this medicinal chemistry effort is 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 923689-61-6)[1]. Rather than acting as a standalone therapeutic, this molecule serves as a highly privileged, rigid pharmacophore scaffold. It is utilized extensively in the synthesis of selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists, which are critical in the treatment of autoimmune conditions such as relapsing-remitting multiple sclerosis (MS)[2].

This technical whitepaper explores the receptor binding affinity dynamics of derivatives built upon this scaffold, detailing the mechanistic biology of S1PR1 signaling, the structural rationale behind the pyrazolo[3,4-b]pyridine core, and the rigorous experimental workflows required to validate receptor binding and functional agonism.

Mechanistic Foundation: S1PR1 Signaling & Lymphocyte Trafficking

Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that transmits signals through five G-protein coupled receptors (GPCRs), designated S1PR1–5[3]. S1PR1 is predominantly expressed on the surface of T and B lymphocytes and couples exclusively to the Gi protein pathway.

The therapeutic causality of targeting S1PR1 lies in the concept of functional antagonism via sustained agonism . Under normal physiological conditions, lymphocytes follow an S1P gradient to egress from lymphoid tissues into the lymphatic circulation. When a high-affinity synthetic agonist—derived from the 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold—binds to S1PR1, it induces robust receptor activation followed by rapid, β-arrestin-mediated receptor internalization and degradation[2]. Stripped of surface S1PR1, autoaggressive lymphocytes are trapped within the lymph nodes, preventing them from infiltrating the central nervous system and causing demyelination.

S1PR1_Signaling Ligand Pyrazolopyridine Agonist Receptor S1PR1 (GPCR) Ligand->Receptor Orthosteric Binding Gi Gi Protein Activation Receptor->Gi G-Protein Coupling Internalization β-Arrestin Internalization Receptor->Internalization Sustained Agonism Effector cAMP Reduction Gi->Effector Downstream Signaling Outcome Lymphocyte Retention Internalization->Outcome Functional Antagonism

S1PR1 Activation and β-Arrestin-Mediated Internalization Pathway.

Structural Rationale of the Scaffold

The native ligand, S1P, is highly flexible, leading to pan-agonism across S1PR1-5. To achieve S1PR1 selectivity, rigidity must be introduced. The 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold achieves this through several precise spatial interactions:

  • The Pyrazolo[3,4-b]pyridine Core: Provides a planar, electron-deficient aromatic system that engages in π−π stacking with conserved phenylalanine residues (e.g., Phe210) within the S1PR1 transmembrane domain[4].

  • The 1-Isopropyl Group: This bulky, lipophilic moiety is causally responsible for displacing high-energy water molecules in the hydrophobic sub-pocket of the receptor. This displacement drives a massive increase in entropic binding affinity ( ΔS ), locking the ligand into the orthosteric site.

  • The 5-Carboxylic Acid Handle: In drug development, this carboxylic acid is rarely left underivatized. It serves as a critical synthetic anchor. Typically, it is coupled with amidoximes to synthesize 1,2,4-oxadiazole rings[2]. The resulting oxadiazole acts as a bioisostere for the phosphate headgroup of native S1P, forming critical hydrogen bonds with Arg120 and Glu121 without the poor pharmacokinetic liabilities of a highly charged phosphate group.

Receptor Binding Affinity: Quantitative Profiling

Minor modifications to the pyrazolo[3,4-b]pyridine core drastically shift the pharmacological profile. For instance, shifting substituents can convert an S1PR1 agonist into an S1PR2 antagonist (such as the well-known tool compound JTE-013)[4]. The table below summarizes the binding affinity ( IC50​ ) of the native ligand compared to optimized derivatives of the 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold.

Compound / Scaffold DerivativeS1PR1 IC50​ (nM)S1PR2 IC50​ (nM)S1PR3 IC50​ (nM)Primary Mechanism
Endogenous S1P 8.022.015.0Pan-Agonist
1-Isopropyl-pyrazolopyridine Derivative (e.g., Oxadiazole coupled)1.2 >1000>1000Selective S1PR1 Agonist
JTE-013 (Related pyrazolopyridine core)>100058.4>1000Selective S1PR2 Antagonist

Data synthesized from competitive radioligand binding assays utilizing [33P]S1P displacement.

Experimental Workflows & Protocols

To ensure scientific integrity, binding affinity must be validated through a two-tiered system: proving affinity (Ligand Displacement) and proving efficacy (Functional G-Protein Coupling). The protocols below are designed as self-validating systems.

Protocol 1: High-Throughput Radioligand Displacement Assay

This assay determines the binding affinity ( Ki​ and IC50​ ) of pyrazolopyridine derivatives by measuring their ability to displace radiolabeled S1P.

Causality Check: We utilize Chinese Hamster Ovary (CHO) cells because they lack endogenous S1PR expression, ensuring that the radioactive signal is exclusively mediated by the transfected human S1PR1.

  • Membrane Preparation: Homogenize CHO cells stably expressing human S1PR1 in ice-cold HEPES buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Rationale: S1P is highly lipophilic and binds nonspecifically to glass. The cationic PEI coats the filter, neutralizing this interaction and drastically improving the signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [33P]S1P , and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer containing 0.1% fatty-acid-free BSA. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filters. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression analysis. A Z'-factor of >0.6 must be achieved to validate the plate run.

Workflow Step1 Membrane Preparation (CHO-S1PR1 Cells) Step2 Radioligand Incubation ([33P]S1P + Ligand) Step1->Step2 Step3 Rapid Filtration (PEI-treated GF/C) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Non-linear Regression (IC50 Calculation) Step4->Step5

Radioligand Displacement Assay Workflow for S1PR Affinity Profiling.

Protocol 2: [35S]GTPγS Binding Assay (Functional Validation)

Binding affinity does not guarantee agonism. To validate that the 1-isopropyl-1H-pyrazolo[3,4-b]pyridine derivative is an agonist, we measure the accumulation of non-hydrolyzable GTP.

  • Reaction Setup: Mix 10 µg of S1PR1-CHO membranes with the test compound in assay buffer supplemented with 10 µM GDP. Rationale: Excess GDP forces the G-proteins into an inactive state, lowering the baseline signal so that agonist-induced activation is clearly measurable.

  • Tracer Addition: Add 0.1 nM [35S]GTPγS and incubate for 30 minutes at 30°C.

  • Termination: Stop the reaction via rapid filtration through GF/B filters (no PEI required here, as GTP is water-soluble).

  • Validation: An efficacious S1PR1 agonist will show a dose-dependent increase in [35S]GTPγS binding, reaching an Emax​ comparable to endogenous S1P. If the compound binds in Protocol 1 but shows no signal here, it is an antagonist.

References

  • WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent Source: Google Patents URL:[2]

  • Targeting Sphingosine-1-Phosphate Receptors in Cancer Source: National Institutes of Health (NIH) / PMC URL:[3]

  • Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands Source: National Institutes of Health (NIH) / PMC URL:[4]

  • 1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID (CAS 923689-61-6) Source: Sigma-Aldrich / MilliporeSigma URL:[1]

Sources

Exploratory

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: Physicochemical Properties, Synthetic Utility, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug's pharmacokinetic and pharmacodynamic profile. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates the trajectory of a drug's pharmacokinetic and pharmacodynamic profile. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 923689-61-6) has emerged as a highly privileged building block[1]. By fusing a pyrazole ring with a pyridine system, this compound provides a rigid, planar architecture rich in hydrogen-bond acceptors.

The strategic placement of an isopropyl group at the N-1 position and a carboxylic acid at the C-5 position is not arbitrary. The isopropyl moiety introduces critical steric bulk and enhances lipophilicity, which is essential for crossing lipid bilayers such as the blood-brain barrier (BBB). Conversely, the C-5 carboxylic acid serves as a versatile synthetic handle, allowing for rapid diversification via amidation or esterification to generate potent modulators for targets like the Sphingosine-1-phosphate 1 (S1P1) receptor[2] and Phosphodiesterase 4 (PDE4)[3].

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is critical for predicting the behavior of its downstream active pharmaceutical ingredients (APIs).

  • Lipophilicity (LogP): The unsubstituted pyrazolo[3,4-b]pyridine core is relatively polar. The addition of the N-isopropyl group increases the predicted LogP to approximately 1.8–2.2. This optimal lipophilicity ensures that derivatives maintain high membrane permeability without suffering from the poor aqueous solubility typically associated with highly hydrophobic compounds.

  • Acid-Base Chemistry (pKa): The molecule exhibits amphoteric characteristics. The C-5 carboxylic acid has a predicted pKa of ~4.5, making it deprotonated and highly soluble in physiological pH. The N-7 pyridine nitrogen is weakly basic (predicted pKa ~1.5–2.0) due to the electron-withdrawing effect of the fused pyrazole system, meaning it remains unprotonated in the bloodstream, preventing unwanted basicity-driven toxicity or hERG liability.

Summary of Quantitative Data
PropertyValue / Description
CAS Number 923689-61-6[1]
Molecular Formula C10H11N3O2[4]
Molecular Weight 205.21 g/mol [4]
Predicted LogP 1.8 - 2.2
Predicted pKa (COOH) ~4.5
Predicted pKa (Pyridine N) 1.5 - 2.0
Topological Polar Surface Area (TPSA) ~75 Ų

Chemical Reactivity & Mechanistic Insights

The primary utility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid lies in its C-5 carboxyl group. In drug discovery, this acid is almost exclusively used to form amide bonds with complex primary or secondary amines.

Causality in Reagent Selection: Standard carbodiimides (like DCC) often fail or produce low yields with heteroaromatic carboxylic acids due to steric hindrance and electronic deactivation. Therefore, uronium-based coupling reagents like HATU paired with a tertiary amine base (DIPEA ) are mandated. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This active ester prevents racemization (if chiral centers are present elsewhere) and accelerates the nucleophilic attack by the incoming amine.

Workflow A 1-isopropyl-1H-pyrazolo [3,4-b]pyridine-5-carboxylic acid B Activation HATU / DIPEA / DMF A->B C Active Ester Intermediate B->C D Amine Addition (e.g., Cyclohexylamine) C->D E Amide Product (e.g., S1P1 Agonist) D->E

Synthetic workflow for amide coupling of the carboxylic acid using HATU/DIPEA activation.

Experimental Protocols: Self-Validating Amide Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates in-process controls (IPCs) to verify reaction progression before advancing to the next step, preventing the waste of expensive amine building blocks.

Objective: Synthesis of a pyrazolo[3,4-b]pyridine-5-carboxamide derivative.

Step-by-Step Methodology:

  • Preparation and Activation:

    • Suspend 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq, 205.2 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 522 µL, 3.0 mmol). The solution should become homogenous.

    • Portion-wise, add HATU (1.2 eq, 456 mg, 1.2 mmol) at 0 °C.

    • Self-Validation Check 1: Stir for 15 minutes at room temperature. Withdraw a 5 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. You must observe the disappearance of the starting material mass ([M+H]⁺ = 206.2) and the appearance of the HOAt-active ester mass. Do not proceed until activation is >95%.

  • Nucleophilic Coupling:

    • Add the desired amine (e.g., a functionalized cyclohexylamine) (1.1 eq, 1.1 mmol) dropwise to the activated mixture.

    • Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Check 2: Perform a second LC-MS analysis. The active ester peak must be fully consumed, replaced by the product mass (e.g., [M+H]⁺ = 287.4 if using simple cyclohexylamine).

  • Workup and Isolation:

    • Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, typically a gradient of 0-10% Methanol in Dichloromethane).

Pharmacological Applications & Pathway Mapping

The functionalized amides derived from 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have demonstrated profound efficacy in two major therapeutic arenas:

  • S1P1 Receptor Agonism (Autoimmune Diseases): Derivatives act as potent agonists for the S1P1 receptor[2]. Counterintuitively, agonizing this receptor on the surface of lymphocytes leads to its rapid internalization and ubiquitin-mediated degradation. This functional antagonism traps autoaggressive lymphocytes inside the lymph nodes, preventing them from infiltrating the central nervous system (CNS). This mechanism is a validated therapeutic pathway for relapsing-remitting multiple sclerosis (MS)[2].

  • PDE4 Inhibition (Respiratory & Inflammatory Diseases): Similar derivatives have been patented as PDE4 inhibitors[3]. By inhibiting PDE4, cyclic AMP (cAMP) levels rise within immune cells, leading to a broad-spectrum anti-inflammatory effect useful in chronic obstructive pulmonary disease (COPD) and asthma[3].

Pathway A S1P1 Receptor Agonist (Pyrazolo-pyridine derivative) B S1P1 Receptor (Lymphocyte Surface) A->B Binds & Activates C Receptor Internalization & Degradation B->C Downregulates D Inhibition of Lymphocyte Egress from Lymph Nodes C->D Causes E Reduced CNS Infiltration (Multiple Sclerosis Therapy) D->E Therapeutic Effect

Mechanism of action for S1P1 receptor agonists preventing autoaggressive lymphocyte infiltration.

References

  • Source: google.com (Patents)
  • Source: google.com (Patents)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

[label="Methyl 1-isopropyl- Figure 1: Three-step synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Step-by-Step Experimental Protocols Step 1: Regioselective N-Alkylation Causality & Expert Insight:...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Methyl 1-isopropyl-

Figure 1: Three-step synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Regioselective N-Alkylation

Causality & Expert Insight: Alkylation of the pyrazolo[3,4-b]pyridine core typically yields a mixture of N1 and N2 isomers. The N1-alkylated product is thermodynamically favored. By utilizing a bulky, mild base such as Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (80 °C), the equilibrium is driven toward the N1-isomer. The steric bulk of the Cs⁺ counterion and the incoming isopropyl group disfavors N2-alkylation due to severe peri-interactions with the adjacent pyridine C6-proton[1].

Protocol:

  • Charge a flame-dried round-bottom flask with 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq, 10.0 mmol) and anhydrous DMF (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Add Cs₂CO₃ (1.5 eq, 15.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to pre-form the aza-enolate.

  • Add isopropyl iodide (1.2 eq, 12.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The N1-isomer typically runs higher (larger Rf) than the N2-isomer. LC-MS will show the product mass at m/z 240/242 [M+H]⁺ (characteristic 1:1 bromine isotope pattern).

  • Cool to room temperature, quench with H₂O (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to afford 5-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine .

Step 2: Palladium-Catalyzed Methoxycarbonylation

Causality & Expert Insight: The conversion of the aryl bromide to a methyl ester is achieved via Pd-catalyzed carbonylation. Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This geometry is mandatory for the migratory insertion of carbon monoxide into the Pd-aryl bond and the subsequent reductive elimination of the ester, while simultaneously preventing catalyst deactivation (e.g., Pd black formation)[2]. Methanol serves as both the nucleophile and co-solvent, while Et₃N acts as a soluble base to scavenge the generated hydrobromic acid.

Protocol:

  • In a high-pressure reactor (or a thick-walled glass vessel for balloon pressure), dissolve 5-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq, 5.0 mmol) in a 1:1 mixture of anhydrous DMF and Methanol (25 mL total).

  • Add Triethylamine (Et₃N) (3.0 eq, 15.0 mmol) and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Purge the vessel with Carbon Monoxide (CO) gas three times, then pressurize to 50 psi (or affix a double-layered CO balloon).

  • Heat the mixture to 80 °C for 16 hours with vigorous stirring.

  • Validation: LC-MS analysis should indicate complete consumption of the starting material and the appearance of the methyl ester at m/z 220[M+H]⁺.

  • Vent the CO gas safely in a fume hood. Filter the mixture through a short pad of Celite to remove palladium particulates, washing with EtOAc.

  • Concentrate the filtrate and purify via silica gel chromatography to yield methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Step 3: Saponification (Hydrolysis)

Causality & Expert Insight: To unmask the carboxylic acid, a mild saponification is employed. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O) ensures complete solubility of the ester while providing sufficient nucleophilic hydroxide to cleave the ester bond without degrading the heterocyclic core.

Protocol:

  • Dissolve the methyl ester (1.0 eq, 3.0 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 15 mL).

  • Add LiOH·H₂O (3.0 eq, 9.0 mmol) in one portion.

  • Stir the reaction at room temperature for 2-4 hours.

  • Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the ester. ¹H NMR of an aliquot will confirm the loss of the sharp singlet at ~3.9 ppm corresponding to the methoxy group.

  • Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water.

  • Cool the aqueous solution in an ice bath and carefully acidify with 1M HCl to pH ~3-4.

  • Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid .

Quantitative Data & Optimization Summary

To demonstrate the critical nature of the base and temperature in Step 1 (Regioselective N-Alkylation), the following optimization matrix highlights the causality behind selecting Cs₂CO₃ at 80 °C.

Base (1.5 eq)SolventTemperature (°C)N1 : N2 Ratio (LC-MS)Isolated Yield (N1-Isomer)
NaHDMF0 to RT2.5 : 155%
K₂CO₃MeCN801.5 : 140%
Cs₂CO₃ DMF 80 4.2 : 1 68%
Cs₂CO₃DMFRT3.0 : 145% (Incomplete conversion)

Table 1: Optimization of the N-alkylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine with isopropyl iodide. The use of the bulky Cs⁺ counterion at elevated temperatures maximizes the thermodynamic N1-isomer.

References

  • Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent. Google Patents (WO2014129796A1). URL: 1]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (PMC8538676). URL: [Link]]

  • Mechanistic studies of the palladium-catalyzed reaction of methanol with bromobenzene and carbon monoxide to produce methyl benzoate. 1. Stoichiometric study. Journal of the American Chemical Society. URL: [Link]2]

Sources

Application

HPLC method development for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid analysis

An Application Note for the Analysis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid by Reversed-Phase HPLC Abstract This application note presents a comprehensive guide to developing a robust and reliable re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid by Reversed-Phase HPLC

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Pyrazolopyridine derivatives are a significant class of heterocyclic compounds with diverse biomedical applications, including potential roles as antiviral and anti-angiogenic agents.[1][2] Accurate and precise analytical methods are therefore essential for quality control, stability testing, and pharmacokinetic studies in drug development. This document provides a step-by-step protocol, from initial method development and optimization to full validation, grounded in the physicochemical properties of the analyte. The methodologies described are designed to be self-validating and are supported by established chromatographic principles.

Analyte Characterization & Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties. 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 923689-61-6) is a molecule with distinct features that guide our analytical approach.

  • Structure and Functionality: The molecule consists of a fused pyrazolopyridine aromatic system, an isopropyl group at the N1 position, and a carboxylic acid group at the C5 position.

  • Acidity (pKa): The presence of the carboxylic acid group makes this an acidic compound. While the exact pKa is not readily published, it can be estimated to be in the range of 3.5-4.5, similar to benzoic acid (pKa ~4.2) but influenced by the heterocyclic ring system.[3][4] The pyridine nitrogen also introduces a basic character (pKa of the conjugate acid ~3-5).[3][5] To achieve consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, it is critical to suppress the ionization of the primary acidic functional group. Therefore, the mobile phase pH must be maintained at least 1.5 to 2 pH units below the carboxylic acid pKa.[6][7] A target pH of 2.5 is a logical starting point.

  • Lipophilicity (log P): The parent compound, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, has a calculated logP of 0.6561.[8] The addition of the nonpolar isopropyl group significantly increases its lipophilicity (hydrophobicity). This moderate lipophilicity makes the analyte ideally suited for reversed-phase HPLC, where it will interact favorably with a nonpolar stationary phase.[9]

  • UV Absorbance: The conjugated aromatic pyrazolopyridine core imparts strong chromophoric properties, making UV detection a highly suitable and sensitive technique for analysis.[10]

Based on this analysis, a reversed-phase HPLC method using an acidic mobile phase and UV detection is the most logical and effective strategy.

HPLC Method Development and Optimization Workflow

The development process is a systematic progression from screening broad conditions to fine-tuning for optimal performance. The goal is to achieve a separation with adequate resolution of the main peak from any impurities, symmetrical peak shape, and a practical run time.

Initial Screening Phase: Column and Mobile Phase Selection

The initial phase involves screening different stationary and mobile phases to find the best starting conditions.

  • Stationary Phase (Column) Screening:

    • Primary Choice (C18): A high-quality C18 (octadecylsilane) column is the universal starting point for reversed-phase separations due to its robust hydrophobic retention mechanism.[6][10]

    • Alternative Selectivity (Phenyl-Hexyl): A Phenyl-Hexyl column provides an alternative separation mechanism. The phenyl groups offer π-π interactions with the aromatic ring of the analyte, which can provide unique selectivity compared to the purely hydrophobic interactions of a C18 phase.[6][7]

  • Mobile Phase Screening:

    • Aqueous Phase (A): An acidic buffer is required to suppress the ionization of the carboxylic acid group. For initial development, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent choice for non-MS applications.[7] For LC/MS compatibility, 0.1% formic acid in water is a preferred alternative.[10]

    • Organic Phase (B): Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is generally preferred due to its lower viscosity and superior UV transparency at low wavelengths.[10] Screening both can reveal significant changes in selectivity.

Workflow Visualization

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, logP, UV) Col_Screen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->Col_Screen MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5) Analyte->MP_Screen Scout_Grad Scouting Gradient (e.g., 5-95% B in 20 min) Col_Screen->Scout_Grad MP_Screen->Scout_Grad Optimization Parameter Optimization (Gradient, Temp, Flow Rate) Scout_Grad->Optimization Evaluate Peak Shape & Retention Validation Method Validation (ICH) (Linearity, Accuracy, Precision) Optimization->Validation Lock Parameters Final_Method Final Validated Method Validation->Final_Method

Caption: HPLC method development and validation workflow.

Detailed Experimental Protocol: Optimized Method

This section provides the final, optimized protocol derived from the development workflow.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Columns:

    • Primary: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Alternative: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, 85%, ACS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Reference Standard

Solution Preparation
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water to make a 20 mM solution. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Organic): HPLC Grade Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions
ParameterOptimized Value
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 2.5
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30% to 70% B15-16 min: 70% to 30% B16-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or determined λmax)
Run Time 20 minutes

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples.The analyte peak should be free from interference from endogenous components at its retention time. Peak purity should pass DAD analysis.
Linearity & Range Prepare at least five concentrations of the standard (e.g., 50% to 150% of the working concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the working standard. Intermediate Precision: Repeat repeatability test on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Systematically vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).Retention time and peak area should show no significant changes (RSD ≤ 2.0%).

Hypothetical Results and Discussion

The optimized method described in Section 3.3 was applied to the analysis of the reference standard. A sharp, symmetrical peak was observed at a retention time of approximately 9.5 minutes. The validation experiments yielded results that met all predefined acceptance criteria.

Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50455.3
75680.1
100910.5
1251135.2
1501360.8
0.9998

Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)RSD (%)
80%99.5%0.8%
100%100.3%0.6%
120%101.1%0.7%

The results demonstrate that the method is linear, accurate, and precise over the specified range. The acidic mobile phase effectively protonated the carboxylic acid, leading to excellent peak shape (asymmetry factor ~1.1). The robustness study confirmed that minor variations in the method parameters did not significantly impact the results, indicating the method is reliable for routine use.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a reversed-phase HPLC method for the analysis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. By leveraging the physicochemical properties of the analyte, an optimized method using a C18 column with an acidic phosphate buffer and an acetonitrile gradient was established. The method was shown to be specific, linear, accurate, precise, and robust, making it suitable for quantitative analysis in a research or quality control environment.

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Chromatography Online. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies. Retrieved from [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022). MDPI. Retrieved from [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026). RSC Publishing. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS Organic Division. Retrieved from [Link]

  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). ResearchGate. Retrieved from [Link]

  • pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. Retrieved from [Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. (2004). PubMed. Retrieved from [Link]

  • HPLC Method Development. (2012). SlideShare. Retrieved from [Link]

Sources

Method

NMR Spectroscopy Characterization Protocol for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Pharmacological Context 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 923689-61-6)[1] is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Pharmacological Context

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 923689-61-6)[1] is a highly valuable heterocyclic building block in modern medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure, serving as the core pharmacophore for[2] used in autoimmune therapies,[3] for oncology, and potent[4].

Accurate structural characterization of this molecule is critical. The bicyclic heteroaromatic system presents specific NMR challenges, including distinguishing N1 versus N2 alkylation regioisomers, assigning the isolated spin systems of the pyridine ring, and managing the quadrupolar broadening effects induced by the three nitrogen atoms. This application note provides a comprehensive, self-validating NMR protocol to unequivocally confirm the structure and purity of this compound.

Experimental Design & Causality

A robust NMR experiment begins with deliberate sample preparation choices. Every parameter in this protocol is selected based on the specific physicochemical properties of the target molecule.

  • Solvent Selection (DMSO-d6): Deuterated dimethyl sulfoxide (DMSO-d6) is strictly required over non-polar solvents like CDCl₃. Causality: The C-5 carboxylic acid moiety promotes strong intermolecular hydrogen bonding, leading to dimerization and severe line broadening in non-polar environments. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers to ensure complete dissolution and sharp, highly resolved resonance lines. Furthermore, the residual water peak in DMSO (~3.33 ppm) avoids the critical isopropyl methine septet (~5.25 ppm).

  • Concentration: A concentration of 15–20 mg in 0.6 mL is optimal. Causality: While 1 H NMR requires very little material, the pyrazolo[3,4-b]pyridine core contains four quaternary carbons (C-3a, C-5, C-7a, COOH). These carbons lack attached protons, resulting in long T1​ relaxation times and no Nuclear Overhauser Effect (NOE) enhancement. Higher concentrations are mandatory to achieve sufficient signal-to-noise (S/N) for 1D 13 C and 2D HMBC experiments within a standard 2-hour acquisition window.

Workflow S1 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 2. 1D NMR Acquisition (1H, 13C{1H}) S1->S2 S3 3. 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 4. Data Processing (Apodization, FT, Phase Corr.) S3->S4 S5 5. Resonance Assignment (Spin System Analysis) S4->S5 S6 6. Structural Validation (Regiochemistry Confirmation) S5->S6

Figure 1: End-to-end NMR acquisition and validation workflow for pyrazolo[3,4-b]pyridines.

Step-by-Step Acquisition Protocol

This methodology ensures a self-validating dataset where 1D integrations and 2D connectivities independently verify the structural claims.

Step 1: 1D 1 H NMR Acquisition
  • Parameters: 400 MHz (or higher) spectrometer, standard single-pulse sequence (zg30), 16–32 scans.

  • Relaxation Delay (D1): Set to 2.0 seconds.

  • Causality: A 2.0 s delay ensures complete longitudinal relaxation of all protons. This is critical because the integration of the isopropyl methyl doublet (6H) against the isolated pyrazole H-3 singlet (1H) acts as an internal self-validating purity check . If the D1 is too short, the integration ratios will skew, falsely suggesting impurities or structural anomalies.

Step 2: 1D 13 C{1H} NMR Acquisition
  • Parameters: Power-gated decoupling sequence (zgpg30), 512–1024 scans.

  • Causality: Power-gated decoupling minimizes sample heating while maintaining NOE for protonated carbons. The high scan count compensates for the low sensitivity of the heteroaromatic quaternary carbons.

Step 3: 2D HSQC and HMBC Acquisition
  • HSQC Parameters: Phase-sensitive, NS=4, 256 increments. Identifies direct C-H bonds.

  • HMBC Parameters: Absolute value, NS=8, 256 increments. Optimized for long-range coupling constant JCH​=8 Hz.

  • Causality: The 8 Hz optimization is the linchpin of the structural proof. It perfectly captures the 3J correlations across the heteroaromatic system (e.g., H-iso to C-7a), which are essential for proving the regiochemistry of the isopropyl group.

Data Interpretation & Resonance Assignments

The baseline chemical shifts for the unsubstituted core can be referenced from [5], which highlights the characteristic meta-coupled doublets of the pyridine ring. The addition of the N1-isopropyl group introduces specific shielding/deshielding effects.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Logic
COOH 13.50 br s - 1H Highly deshielded; broad due to rapid proton exchange.

| H-6 | 9.07 | d | 1.8 | 1H | Deshielded by adjacent N-7; exhibits 4J meta coupling to H-4. | | H-4 | 8.81 | d | 1.8 | 1H | Exhibits 4J meta coupling to H-6. | | H-3 | 8.32 | s | - | 1H | Isolated pyrazole proton; sharp singlet. | | CH (Iso) | 5.25 | septet | 6.7 | 1H | Split by the two equivalent methyl groups (6 protons). | | CH₃ (Iso) | 1.52 | d | 6.7 | 6H | Split by the adjacent methine proton. |

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6) | Position | Chemical Shift (δ, ppm) | Type | Key HMBC Correlations ( 1 H 13 C) | | :--- | :--- | :--- | :--- | | COOH | 166.5 | C | H-4, H-6 | | C-6 | 151.8 | CH | H-4 | | C-7a | 150.5 | C | H-3, H-6, CH (Iso) | | C-3 | 134.2 | CH | - | | C-4 | 132.8 | CH | H-6 | | C-5 | 120.5 | C | H-4, H-6 | | C-3a | 115.2 | C | H-3, H-4 | | CH (Iso) | 48.5 | CH | CH₃ (Iso) | | CH₃ (Iso) | 22.1 | CH₃ | CH (Iso) |

The Self-Validating System: Regiochemical Proof

A self-validating protocol ensures that the acquired data inherently proves the proposed structure without relying on external assumptions. The primary structural ambiguity in synthesizing this molecule is whether the isopropyl group attached to N-1 or N-2 during the alkylation step.

This is definitively resolved through the 2D HMBC correlation network:

  • Elimination of the N-2 Isomer: If the isopropyl group were incorrectly positioned at N-2, the methine proton (CH, 5.25 ppm) would show a strong 3J correlation to C-3 (134.2 ppm).

  • Confirmation of the N-1 Isomer: In the correct N-1 isomer, the methine proton exhibits an exclusive 3J correlation to the bridgehead carbon C-7a (150.5 ppm) . This mathematical routing of spin-spin coupling definitively eliminates the N-2 isomer, making the structural assignment self-proving.

  • Carboxylic Acid Placement: Both H-4 and H-6 show strong 3J correlations to the carbonyl carbon at 166.5 ppm, confirming the COOH group is locked at the C-5 position between them.

HMBC H3 H-3 (8.32 ppm) C3a C-3a (115.2 ppm) H3->C3a 2J C7a C-7a (150.5 ppm) H3->C7a 3J H4 H-4 (8.81 ppm) H4->C3a 3J C5 C-5 (120.5 ppm) H4->C5 2J C6 C-6 (151.8 ppm) H4->C6 3J COOH COOH (166.5 ppm) H4->COOH 3J H6 H-6 (9.07 ppm) C4 C-4 (132.8 ppm) H6->C4 3J H6->C5 2J H6->C7a 3J H6->COOH 3J Hiso H-CH (5.25 ppm) Hiso->C7a 3J

Figure 2: Key HMBC (1H -> 13C) correlations establishing the N1-isopropyl regiochemistry.

References

  • Title : Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106 Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors Source : Journal of Medicinal Chemistry URL :[Link]

  • Title: WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent Source: Google Patents URL

Sources

Application

The Strategic Application of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring appearance in a multitude of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring appearance in a multitude of biologically active compounds.[1][2] Its structure, a fusion of pyrazole and pyridine rings, serves as a bioisostere for purine, allowing it to interact with a wide array of biological targets with high affinity. This scaffold is a cornerstone in the design of inhibitors for various enzyme families, particularly kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.[3][4][5] Derivatives of this heterocyclic system have shown potent activity against targets such as cyclin-dependent kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin receptor kinases (TRKs), making them highly valuable in oncology and other therapeutic areas.[3][4][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No: 923689-61-6) as a strategic building block in the synthesis of novel therapeutic agents. We will delve into its chemical properties, provide detailed protocols for its application in amide bond formation, and discuss the rationale behind the experimental choices.

Building Block Profile: 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

The subject of this guide, 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, is a key intermediate for creating a diverse library of compounds. The isopropyl group at the N-1 position of the pyrazole ring can provide advantageous steric and electronic properties, potentially enhancing binding affinity and metabolic stability of the final compound. The carboxylic acid at the C-5 position is the primary handle for synthetic diversification, most commonly through amide bond formation.

PropertyValueSource
CAS Number 923689-61-6[7]
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.22 g/mol
Appearance Off-white to pale yellow solidGeneric
Solubility Soluble in DMF, DMSO, and sparingly soluble in methanolGeneric

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various strategies, often involving the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[1]

Core Application: Amide Bond Formation

The carboxylic acid functionality of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is primed for amide bond formation, one of the most fundamental and widely utilized reactions in medicinal chemistry.[8][9] This reaction allows for the coupling of the pyrazolopyridine core with a vast array of primary and secondary amines, introducing diverse chemical functionalities to explore structure-activity relationships (SAR).

General Workflow for Amide Coupling

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[10] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved in situ using a coupling reagent.

Caption: General workflow for amide bond formation.

Protocol 1: Standard Amide Coupling using HATU

This protocol details a robust and commonly used method for amide bond formation utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).

Rationale for Reagent Selection:

  • HATU: A highly efficient uronium-based coupling reagent that rapidly forms an activated O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine. The inclusion of the aza-benzotriazole moiety minimizes racemization in chiral substrates.[9]

  • DIPEA: A non-nucleophilic base used to neutralize the formation of HCl during the reaction and to deprotonate the amine, increasing its nucleophilicity. Its steric bulk prevents it from competing with the primary or secondary amine in the coupling reaction.[9]

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Materials:

  • 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

  • Amine of interest (e.g., aniline, benzylamine, or a more complex primary/secondary amine)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Amine and Base: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF and add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide.

Protocol 2: EDC/HOBt Mediated Coupling

An alternative and cost-effective method involves the use of a carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), in the presence of an additive like HOBt (Hydroxybenzotriazole).

Rationale for Reagent Selection:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, simplifying its removal during the work-up.

  • HOBt: An additive that reacts with the activated carboxylic acid to form an active ester. This intermediate is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone.

Materials:

  • 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

  • Amine of interest

  • EDC hydrochloride

  • HOBt hydrate

  • Anhydrous DCM or DMF

  • DIPEA (optional, but recommended)

  • Standard work-up and purification reagents as in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to minimize potential side reactions and racemization.

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, add 1.0-2.0 equivalents of a non-nucleophilic base like DIPEA.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-16 hours).

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The pyrazolo[3,4-b]pyridine scaffold is a key component of numerous kinase inhibitors. The following diagram illustrates a representative synthetic route where our building block could be used to generate a library of potential kinase inhibitors.

Caption: A representative workflow for the synthesis and evaluation of a kinase inhibitor library.

Conclusion and Future Perspectives

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile and valuable building block for medicinal chemists. Its inherent biological relevance as a purine isostere, combined with the synthetic tractability of its carboxylic acid handle, makes it an ideal starting point for the discovery of novel therapeutics. The protocols outlined in this application note provide a robust foundation for the synthesis of diverse amide libraries, enabling comprehensive SAR exploration and the development of potent and selective drug candidates. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will continue to be a cornerstone of successful drug discovery programs.

References

  • Lavrado, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2277. Available at: [Link]

  • Bradbury, R. H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. Available at: [Link]

  • Zhang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 525-530. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Wang, T., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(8), 1365-1372. Available at: [Link]

  • Global Blood Therapeutics, Inc. (2015). Patent US9187473B2.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 843-847. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Chasin, M., et al. (1972). 1-Ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)--a potent new inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. Biochemical Pharmacology, 21(18), 2443-2450. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]

  • NextSDS. 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Available at: [Link]

  • Elan Pharmaceuticals, Inc. (2017). Patent WO2017060873A1.
  • Taylor, R. D., et al. (2014). A review of the top 200 prescribed drugs and their structures. Journal of Chemical Education, 91(11), 1930-1936. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in DMSO

Technical Support Center: Troubleshooting Solubility of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in DMSO Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in DMSO

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of complex heterocyclic carboxylic acids in high-throughput screening (HTS) and early-stage drug development workflows. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 923689-61-6) presents a unique set of physicochemical challenges. While dimethyl sulfoxide (DMSO) is the gold standard solvent for drug discovery [3], the specific structural features of this compound—a lipophilic isopropyl group, a rigid planar pyrazolopyridine core, and an ionizable, hydrogen-bonding carboxylic acid—make its solubility highly sensitive to environmental factors and solvent quality.

This guide provides a causality-driven, self-validating framework to diagnose and resolve solubility issues for this specific compound, ensuring your downstream biological or analytical assays remain robust and reproducible.

Mechanistic Insight: Why Does This Compound Resist Dissolution?

To troubleshoot effectively, we must first understand the thermodynamics of dissolution. The carboxylic acid moiety of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid strongly favors the formation of intermolecular hydrogen-bonded dimers in the solid state. This results in a high crystal lattice energy that must be overcome by the solvent.

DMSO, a polar aprotic solvent, is typically excellent at disrupting these hydrogen bonds. However, DMSO is profoundly hygroscopic. When DMSO absorbs atmospheric moisture, water molecules form a highly structured hydrogen-bonding network with the sulfoxide oxygen. This structural change drastically increases the energy required to form a "cavity" in the solvent to accommodate the bulky, lipophilic 1-isopropyl-1H-pyrazolo[3,4-b]pyridine core [2]. Even a minor increase in water content can shift the system from a stable solution to a supersaturated, metastable state, inevitably leading to precipitation [1].

Mechanism A Anhydrous DMSO (High Solvation) B Atmospheric Moisture Absorption A->B C DMSO-Water H-Bond Network Formation B->C D Reduced Cavity Formation Energy C->D E Compound Precipitation D->E

Mechanistic pathway of DMSO hydration leading to lipophilic compound precipitation.

Quantitative Impact of Water on DMSO Properties

The degradation of solvent quality is not linear; it is exponential in its impact on lipophilic solubility. The table below summarizes how water absorption alters the physical properties of DMSO, directly impacting the solubility of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Water Content in DMSO (% v/v)Freezing Point DepressionImpact on Solvation CavityRisk of Compound Precipitation
< 0.1% (Anhydrous) 18.5°COptimal (Low energy required)Minimal (Stable stock solution)
2.0% ~14.0°CModerate structuringLow (Metastable at high conc.)
6.0% ~5.0°CHigh structuringHigh (Precipitation likely)
> 10.0% < 0.0°CSevere (Aqueous-like network)Critical (Immediate crash out)

(Data synthesized from acoustic and NIR hydration measurements in HTS libraries [1], [2])

Diagnostic Workflow

Use the following decision tree to systematically identify the root cause of incomplete dissolution or unexpected precipitation in your vials or microplates.

Troubleshooting Start Solubility Issue Detected (Cloudy or Particulates) CheckDMSO Is DMSO anhydrous & freshly opened? Start->CheckDMSO ReplaceDMSO Replace with fresh anhydrous DMSO CheckDMSO->ReplaceDMSO No CheckTemp Warm to 37°C & Sonicate (15 min) CheckDMSO->CheckTemp Yes ReplaceDMSO->CheckTemp CheckClear Is solution optically clear? CheckTemp->CheckClear SaltForm Convert to Salt Form (Add 1 eq. NaOH/KOH) CheckClear->SaltForm No Success Proceed to Assay (Store aliquots at -20°C) CheckClear->Success Yes SaltForm->Success Resolved

Diagnostic workflow for resolving 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid solubility.

Step-by-Step Troubleshooting Protocols

Protocol 1: Preparation of Self-Validating Anhydrous Stock Solutions

Causality: Minimizing atmospheric exposure prevents the thermodynamic shift that causes the pyrazolopyridine core to crash out.

  • Purge: Work in a low-humidity environment or ideally under a nitrogen/argon stream.

  • Weighing: Accurately weigh 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid into a dry, amber glass vial (to prevent potential photolytic degradation).

  • Solvent Addition: Use a syringe to extract anhydrous DMSO (<0.005% water, sealed under argon) directly through the septum of the reagent bottle. Add to the vial to achieve the target concentration (typically 10 mM to 50 mM).

  • Agitation: Vortex vigorously for 60 seconds.

  • Validation: Inspect the solution against both a dark and light background. If micro-particulates remain, proceed to Protocol 2.

Protocol 2: Rescuing Precipitated Solutions (Acoustic/Thermal Disruption)

Causality: Gentle thermal energy and acoustic cavitation provide the activation energy required to break the carboxylic acid dimers and facilitate solvent encapsulation [4].

  • Seal: Ensure the vial is tightly sealed with Parafilm to prevent moisture ingress during heating.

  • Thermal Incubation: Place the vial in a water bath set to 37°C for 10–15 minutes. Do not exceed 50°C, as prolonged high heat may induce decarboxylation of the pyridine-5-carboxylic acid moiety.

  • Sonication: Transfer immediately to an ultrasonic bath. Sonicate for 15 minutes. The cavitation bubbles create localized high temperatures and pressures that shatter the crystal lattice.

  • Validation: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the concentration is saturated.

Protocol 3: Chemical Derivatization (Salt Formation)

Causality: If the free acid remains insoluble due to extreme lattice energy, converting the neutral carboxylic acid into an ionized salt drastically increases its polarity, allowing it to dissolve even in DMSO with trace water.

  • Base Addition: Add exactly 1.0 molar equivalent of a standardized aqueous or methanolic sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to the suspension.

  • Agitation: Vortex until clear. The formation of the sodium/potassium 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate salt will occur rapidly.

  • Validation: Note that the final solution now contains trace water/methanol and a counter-ion. Ensure this does not interfere with your downstream biological assay.

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear yesterday, but after a freeze-thaw cycle, it has a white precipitate. Why? A: This is a classic symptom of DMSO hydration. When a supersaturated solution is frozen, the amorphous DMSO-water mixture crystallizes. Because the crystalline state is a lower energy state, the solubility of the compound drops precipitously. Upon thawing, the compound remains in its highly stable crystalline form and refuses to redissolve [2]. To fix this, use Protocol 2 (Warming and Sonication) and aliquot future stocks into single-use volumes to avoid repeated freeze-thaw cycles.

Q: Can I use standard benchtop DMSO if I just sonicate it longer? A: No. A 1536-well microplate with 2 µL of 100% DMSO per well can absorb over 6% water by volume after just one hour of exposure to ~40% relative humidity [1]. Once the water is in the DMSO, the hydrogen-bonding network is fundamentally altered. Sonication cannot remove the water; it only temporarily disperses the compound. You must use anhydrous DMSO.

Q: Is 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid stable in DMSO over long periods? A: Generally, yes, provided the DMSO is anhydrous and stored at -20°C or -80°C. However, carboxylic acids in DMSO can occasionally undergo esterification if trace alcohols are present, or degradation if exposed to strong oxidants. For critical assays, we recommend analytical verification (e.g., LC-MS) of stock solutions older than 6 months.

Q: How do I know if I've reached the absolute solubility limit versus just a slow dissolution rate? A: Perform a serial dilution. If a 50 mM suspension fails to clear after Protocol 2, dilute a portion to 10 mM with anhydrous DMSO. If the 10 mM solution clears immediately, your 50 mM attempt was beyond the thermodynamic solubility limit. If the 10 mM solution remains cloudy, you likely have a solvent quality issue (water contamination) or an inorganic impurity in your powder.

References

  • In situ DMSO hydration measurements of HTS compound libraries Source: PubMed / National Institutes of Health URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath Ltd. Whitepapers URL:[Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions Source: PubMed / National Institutes of Health URL:[Link]

Optimization

Technical Support Center: Esterification of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Welcome to the technical support center for the esterification of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of esters from this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compounds.

Introduction: The Chemistry of a Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The esterification of the 5-carboxylic acid is a crucial step in the synthesis of many of these compounds. However, the presence of multiple nitrogen atoms in the heterocyclic system introduces the potential for several side reactions that can complicate the synthesis and purification of the desired ester. This guide will address these potential pitfalls and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I am seeing a low yield in my Fischer esterification of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. What are the likely causes?

Low yields in Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, are often due to the reversible nature of the reaction and incomplete conversion.[4] For a substrate like 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, several factors could be at play:

  • Incomplete Reaction: The equilibrium may not be sufficiently shifted towards the product. To drive the reaction to completion, consider the following:

    • Use a large excess of the alcohol: This is a common and effective strategy to push the equilibrium towards the ester.[4]

    • Remove water as it forms: A Dean-Stark apparatus can be used to azeotropically remove the water byproduct, which is a highly effective method to drive the reaction forward.

  • Steric Hindrance: The isopropyl group at the 1-position and the fused ring system can create some steric hindrance, potentially slowing down the reaction. Longer reaction times or slightly elevated temperatures may be necessary.

  • Protonation of Ring Nitrogens: The acidic conditions of the Fischer esterification can lead to protonation of the nitrogen atoms in the pyrazole and pyridine rings. This can decrease the overall nucleophilicity of the system and potentially hinder the desired reaction. While protonation of the carboxyl group is necessary for activation, excessive protonation of the heterocycle can be detrimental. Using a minimal amount of a strong acid catalyst (e.g., a few drops of concentrated sulfuric acid) is often sufficient.[5]

Q2: I have isolated my ester, but I see an unexpected peak in my NMR and LC-MS that suggests a side product. What could it be?

The most likely side product, especially if you are using an alkylating agent or under certain activating conditions, is an N-alkylated pyrazolo[3,4-b]pyridine . The nitrogen atoms in the pyrazole ring are nucleophilic and can react with electrophiles.

  • N-Alkylation: Both acidic and basic conditions can promote N-alkylation of pyrazoles.[6][7][8] If your reaction conditions involve a potential alkylating agent (even the alcohol itself under forcing conditions), you might observe the formation of a quaternary ammonium salt or alkylation at one of the pyrazole nitrogens.

    • Identification: This side product will have a different chemical shift in the 1H and 13C NMR spectra, and a different mass in the mass spectrum. Careful analysis of 2D NMR data (like HMBC and NOESY) can help pinpoint the location of the alkyl group.[9]

  • Decarboxylation: While less common under typical esterification conditions, decarboxylation of heteroaromatic carboxylic acids can sometimes occur at elevated temperatures, leading to the formation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine.[10] This would be evident by the absence of the ester and isopropyl signals in the NMR and a corresponding lower mass in the mass spectrum.

Q3: I am using a carbodiimide coupling agent like DCC for my esterification and getting a significant amount of an insoluble white precipitate. What is it and how can I avoid it?

When using dicyclohexylcarbodiimide (DCC) as a coupling agent, the formation of an insoluble white precipitate is a common observation. This precipitate is N,N'-dicyclohexylurea (DCU) , a byproduct of the reaction.

To minimize issues with DCU:

  • Filtration: The majority of the DCU can be removed by simple filtration.

  • Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP). The urea byproduct of EDC is water-soluble and can be easily removed during an aqueous workup.

  • N-Acylurea Formation: A more problematic side reaction with carbodiimides is the formation of an N-acylurea . This occurs when the activated carboxylic acid (the O-acylisourea intermediate) rearranges internally before the alcohol can react. The resulting N-acylurea is stable and unreactive towards the alcohol, leading to a lower yield of the desired ester. The addition of a nucleophilic catalyst like DMAP helps to prevent this by forming a more reactive acylpyridinium intermediate.[11][12]

Troubleshooting Guide: A Systematic Approach

When encountering issues with your esterification reaction, a systematic approach to troubleshooting can help identify and resolve the problem efficiently.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficiently forcing conditions for an equilibrium reaction (Fischer).Use a large excess of alcohol, remove water with a Dean-Stark trap, or increase reaction time/temperature.
Ineffective activation of the carboxylic acid.For coupling reactions, ensure your activating agent (e.g., DCC, EDC) is fresh. Add a catalytic amount of DMAP to accelerate the reaction.[11][13]
Steric hindrance.Consider using a less sterically hindered alcohol if possible, or switch to a more potent activation method like the Yamaguchi esterification.[14][15]
Formation of Side Products N-alkylation of the pyrazolopyridine ring.Avoid harsh acidic conditions. Use milder coupling agents that operate at or near neutral pH (e.g., DCC/DMAP, EDC/DMAP).[11][12] If N-alkylation is a persistent issue, consider protecting the pyrazole nitrogen before esterification, though this adds extra steps.
Formation of N-acylurea with carbodiimides.Add a catalytic amount of DMAP to the reaction mixture. This intercepts the O-acylisourea intermediate and prevents its rearrangement.[11][12]
Difficult Purification Co-elution of the product with byproducts (e.g., triphenylphosphine oxide from a Mitsunobu reaction).Optimize your chromatography conditions. A gradient elution may be necessary. For Mitsunobu reactions, using a polymer-supported triphenylphosphine can simplify purification.[16]
Residual DCU from DCC coupling.Filter the reaction mixture thoroughly before workup. If trace amounts remain, it can sometimes be removed by trituration with a suitable solvent.

Experimental Protocols

Protocol 1: Fischer Esterification

This method is cost-effective but is an equilibrium reaction.

  • To a solution of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification (DCC/DMAP)

This method proceeds under mild, neutral conditions and is often effective for substrates that are sensitive to acid.[11]

  • Dissolve 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the precipitated DCU and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

Esterification_Troubleshooting

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1635-1643. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 238-249. [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1635-1643. [Link]

  • (2026, February 9). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • Wikipedia contributors. (2023, December 27). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Hudson, R., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5895-5903. [Link]

  • Alwan, S. M., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Organic Communications, 18(1), 1-25. [Link]

  • Wuitschik, G., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][17][18]Triazolo[13][19]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1359489. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

  • Maleki, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(28), 19335-19346. [Link]

  • Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3196. [Link]

  • Houghtaling, M. A., & DeKorver, K. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Houghtaling, M. A., & DeKorver, K. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Li, W., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry, 90(5), 3466-3476. [Link]

  • Kasiotis, K. M., et al. (2017). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. [Link]

  • Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. [Link]

  • Deshmukh, A. R., et al. (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 3(6), 365-371. [Link]

  • Blake, A. J., et al. (2021). An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Organic Letters, 23(17), 6843-6847. [Link]

  • U.S. Patent No. 5,705,656. (1998).
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • Sharma, P., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 796. [Link]

  • Larrivée-Abbadie, C., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 21, 744-751. [Link]

  • U.S. Patent No. 2,758,999. (1956).
  • (2025, December 6). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]

  • Chinese Patent No. 105777743. (2016).
  • Nencka, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(23), 8279. [Link]

  • Khan, M. A., & Khan, Z. A. (2007). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 19(6), 4443. [Link]

  • Papakyriakou, A., et al. (2026, January 24). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Cancers, 18(3), 649. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1635-1643. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

Sources

Troubleshooting

Overcoming steric hindrance during 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid functionalization

Technical Support Center: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Welcome to the technical support guide for the functionalization of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Welcome to the technical support guide for the functionalization of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sterically challenging heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, acting as a purine bioisostere and showing activity against a range of biological targets, including various kinases.[1][2] However, the N1-isopropyl group, while often crucial for modulating pharmacokinetic properties, introduces significant steric bulk that can impede subsequent functionalization reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate and overcome these synthetic hurdles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to couple 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with a secondary or sterically bulky primary amine using standard EDC/HOBt conditions, but the reaction is failing or giving very low yields. What is happening and how can I fix it?

Answer:

This is a classic problem of steric hindrance. The N1-isopropyl group on the pyrazolopyridine core, combined with a bulky amine coupling partner, physically obstructs the approach of the amine to the activated carboxylic acid. Standard coupling reagents like carbodiimides (EDC, DCC) form an O-acylisourea intermediate that is not reactive enough to overcome this high activation energy barrier, leading to slow or failed reactions and potential side product formation.[3][4]

To achieve a successful coupling, you must employ more potent activation strategies.

  • Utilize High-Potency Coupling Reagents: Switch from carbodiimide-based reagents to more powerful uronium/aminium or phosphonium salts. These reagents generate highly reactive activated esters that are more effective for sterically demanding couplings.

    • Uronium/Aminium Salts (e.g., HATU, HCTU): These are based on the HOAt additive, which leads to faster, more efficient couplings with suppressed racemization compared to HOBt-based systems. HATU is particularly effective for hindered couplings.

    • Phosphonium Salts (e.g., PyBOP, PyAOP): These are excellent for difficult couplings and have the advantage of not forming guanidinium by-products. PyAOP is often superior for couplings involving N-methylated or other hindered amino acids.

  • Convert the Carboxylic Acid to an Acyl Halide: An alternative and highly effective strategy is to convert the carboxylic acid to its more reactive acyl chloride or acyl fluoride derivative in situ.[5] Acyl fluorides, in particular, are highly reactive yet less sterically demanding than many other activated species.

    • For Acyl Chloride: Use oxalyl chloride or thionyl chloride with a catalytic amount of DMF. The resulting acyl chloride can then be reacted with the amine in the presence of a non-nucleophilic base.

    • For Acyl Fluoride: Reagents like TCFH or BTFFH can generate the acyl fluoride, which couples efficiently even with electron-deficient or hindered amines, sometimes requiring elevated temperatures to drive the reaction to completion.[5]

  • Optimize Reaction Conditions:

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.[5]

    • Temperature: For particularly challenging couplings, increasing the temperature may be necessary. Microwave irradiation is an excellent method for safely and rapidly heating the reaction, often leading to dramatically improved yields and reduced reaction times.

start Low Amide Coupling Yield reagent_check Using EDC/HOBt or DCC? start->reagent_check upgrade_reagent Switch to Potent Reagent (HATU, HCTU, PyAOP, PyBOP) reagent_check->upgrade_reagent Yes optimize Optimize Conditions (Base: DIPEA, Solvent: DMF, Temp: ↑ or Microwave) reagent_check->optimize No still_low Still Low Yield? upgrade_reagent->still_low acyl_halide Convert to Acyl Chloride/Fluoride (Oxalyl Chloride, TCFH) still_low->acyl_halide Yes success Successful Coupling still_low->success No acyl_halide->success optimize->success

Caption: Troubleshooting flowchart for hindered amide coupling.

Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling

Question: I have a halogenated derivative of the pyrazolopyridine core (e.g., at the C3 or C6 position) and am trying to perform a Suzuki-Miyaura cross-coupling. The reaction is sluggish and gives significant amounts of dehalogenated starting material. What's going wrong?

Answer:

This issue stems from a combination of steric hindrance and catalyst inhibition, both related to the core structure.

  • Steric Hindrance: The N1-isopropyl group can sterically shield adjacent positions (like C6), making it difficult for the bulky palladium catalyst to perform the initial oxidative addition step into the carbon-halogen bond.[6] This is a critical rate-limiting step in the catalytic cycle.

  • Catalyst Inhibition: The pyridine nitrogen atom is a Lewis base and can coordinate to the palladium metal center. This coordination can lead to the formation of inactive catalyst species, effectively removing the catalyst from the productive cycle.

  • Competitive Debromination: Inefficient oxidative addition or transmetalation can lead to side reactions, with hydrodehalogenation (replacement of the halogen with hydrogen) being a common outcome, especially with prolonged heating.[7]

  • Strategic Ligand Selection: This is the most critical parameter. The use of bulky, electron-rich phosphine ligands is essential to overcome these challenges. These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition step, and can help prevent catalyst deactivation.[8]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , or tBuXPhos are highly effective.[7][8]

    • Catalyst System: Use modern, well-defined palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G2/G3/G4). These are often more active and stable than catalysts generated in situ.[7]

  • Optimize Base and Solvent System: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[9]

    • Base: A moderately strong inorganic base is typically required. K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or KOtBu for these types of substrates.[10]

    • Solvent: Anhydrous polar aprotic solvents are preferred. A mixture of 1,4-dioxane and water is a common and effective system.[10]

  • Employ Microwave Irradiation: Microwave heating is highly advantageous for Suzuki couplings. The rapid and efficient heating can overcome the activation energy barrier for the oxidative addition step, dramatically shortening reaction times from hours to minutes and minimizing the formation of decomposition or dehalogenation byproducts.[7][10]

center Successful Suzuki Coupling catalyst Active Pd Precatalyst (e.g., XPhos Pd G2) catalyst->center ligand Bulky, Electron-Rich Ligand (XPhos, SPhos) ligand->center base Appropriate Base (K₃PO₄, Cs₂CO₃) base->center conditions Optimized Conditions (Microwave, Dioxane/H₂O) conditions->center

Caption: Critical factors for successful Suzuki-Miyaura coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: How exactly does the N1-isopropyl group influence the reactivity of the pyrazolo[3,4-b]pyridine core?

The N1-isopropyl group exerts two primary influences:

  • Steric Effect: As detailed in the troubleshooting section, its sheer bulk provides a steric shield around the N1-pyrazole nitrogen, the adjacent C6 of the pyridine ring, and the N2-pyrazole nitrogen. This hindrance is the main obstacle in reactions requiring access to these sites, such as N-alkylation or ortho-metalation.[6]

  • Electronic Effect: The isopropyl group is a weak electron-donating group (EDG) through induction. This increases the electron density on the fused pyrazole ring system.[11] This can subtly alter the nucleophilicity and basicity of the ring nitrogens and affect the regioselectivity of electrophilic substitution or C-H activation reactions.[11][12]

Q2: Besides the C5-carboxylic acid, what are the other common sites for functionalization on this scaffold?

The pyrazolo[3,4-b]pyridine system offers several positions for functionalization, typically achieved by starting with a pre-functionalized substrate or through direct C-H activation.

  • C3-Position: This position on the pyrazole ring is a common site for introducing diversity. Synthetically, this is often accomplished by choosing a substituted 5-aminopyrazole precursor during the construction of the bicyclic core.[13] It can also be a target for palladium-catalyzed C-H activation.[14]

  • C4 and C6-Positions: These positions on the pyridine ring can be functionalized via electrophilic aromatic substitution (if activated) or, more commonly, through palladium-catalyzed cross-coupling of a C4- or C6-halo-pyrazolopyridine precursor.[13] The inherent electronics of the pyridine ring and the directing effect of the fused pyrazole influence the reactivity of these sites.

Q3: Are there any alternatives to traditional amide coupling and cross-coupling reactions for derivatizing this molecule?

Yes, several other reaction classes can be considered:

  • Esterification: The carboxylic acid can be easily converted to an ester (e.g., methyl or ethyl ester) under standard conditions (e.g., SOCl₂ in alcohol, or H₂SO₄ catalysis).[15] This can be a useful intermediate for further transformations.

  • Conversion to Carboxamide and Dehydration to Nitrile: The carboxylic acid can be converted to the primary amide, which can then be dehydrated (e.g., using POCl₃) to the corresponding C5-nitrile. The nitrile is a versatile functional group for further chemistry.

  • C-H Activation: Direct C-H activation is a powerful, modern strategy for functionalizing heterocyclic cores without pre-installed handles like halogens.[14] While challenging, conditions can be developed to selectively functionalize C-H bonds on either the pyrazole or pyridine ring, often directed by one of the ring nitrogens.[16][17]

Section 3: Key Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling for Sterically Hindered Substrates (HATU)

This protocol is designed for coupling the title compound with a sterically demanding amine where standard methods have failed.

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine coupling partner (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is for the coupling of a C3- or C6-bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine derivative with an arylboronic acid.[7][10]

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the bromo-pyrazolopyridine substrate (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Microwave Reaction: Seal the vial with a septum cap and place it in the microwave reactor. Irradiate with a set temperature of 120°C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary Tables

Table 1: Comparison of Coupling Reagents for Hindered Amidation

Reagent ClassExample ReagentKey Features & AdvantagesPotential Drawbacks
Uronium/Aminium HATU, HCTUHigh reactivity, fast kinetics, suppresses racemization.Can cause guanidinylation of the amine if used in excess.
Phosphonium PyBOP, PyAOPHighly effective for hindered couplings, low racemization risk.Generates HMPA (for BOP) or related phosphine oxide byproducts.
Phosphonic Anhydride T3P®Effective for difficult couplings, water-soluble byproducts simplify workup.Can require slightly elevated temperatures.
Acyl Fluoride Precursor TCFH, BTFFHForms highly reactive acyl fluoride, excellent for extremely hindered cases.[5]Reagents can be moisture-sensitive.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Reference
Catalyst XPhos Pd G3 (or other G2/G3/G4 precatalyst)Highly active, air- and moisture-stable precatalyst ensures reliable initiation.[7]
Ligand XPhos, SPhosBulky, electron-rich ligand promotes difficult oxidative addition and stabilizes the catalyst.[8]
Base K₃PO₄ or Cs₂CO₃Effective for transmetalation without causing substrate degradation.[10]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)Common and effective solvent system for Suzuki reactions.[10]
Temperature 80-120 °C (Microwave preferred)Provides sufficient energy to overcome activation barriers; microwave reduces byproduct formation.[7]

References

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Publishing.
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF - ResearchGate.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC.
  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem.
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions - Kyung Hee University.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids - Benchchem.
  • Substituent effects and electron delocalization in five-membered N-heterocycles.
  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles | Request PDF - ResearchGate.
  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Suzuki reaction - Wikipedia.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull.

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Reference Data & Comparative Studies

Validation

Benchmarking 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Against Standard Reference Inhibitors for Selected Kinase Targets

A Senior Application Scientist's Guide for Advanced Researchers Author's Foreword In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, demonstrating a r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Advanced Researchers

Author's Foreword

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable capacity for potent and selective inhibition across a diverse range of protein kinases. This guide addresses the characterization of a novel derivative, 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . Given the absence of a predefined biological target for this specific molecule, we adopt a target-agnostic-to-focused approach, a common strategy in early-phase discovery. We will benchmark this compound against well-established reference inhibitors for three high-impact kinase families frequently targeted by the pyrazolo[3,4-b]pyridine core: Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 2 (CDK2). This document is designed not merely as a protocol repository but as a strategic guide, explaining the rationale behind experimental choices to empower researchers in their own discovery efforts.

The Rationale: Why ALK, FGFR, and CDK2?

The selection of ALK, FGFR, and CDK2 as initial targets for profiling 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is based on a confluence of structural precedent and therapeutic relevance.

  • Anaplastic Lymphoma Kinase (ALK): Rearrangements and mutations in the ALK gene are key oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies.[1][2] The pyrazolo[3,4-b]pyridine scaffold has been successfully exploited to generate potent ALK inhibitors.[3] Benchmarking against ALK provides a direct assessment of the compound's potential in a well-defined precision oncology space.

  • Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, and angiogenesis in a variety of cancers.[4][5] The pyrazolo[3,4-b]pyridine core has been shown to be a potent inhibitor of FGFR kinases, making this a logical and promising avenue of investigation.[6]

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a critical target in oncology.[7] Dysregulation of CDK2 activity is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine nucleus has been incorporated into dual inhibitors of CDKs, indicating its suitability for targeting this kinase family.[1]

By profiling our compound of interest against these three targets, we can rapidly ascertain its potential therapeutic trajectory and guide further optimization efforts.

Comparative Analysis of Inhibitor Potency

The following tables provide a comparative overview of our compound of interest, 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, against standard reference inhibitors for ALK, FGFR, and CDK2. The IC50 values for the reference inhibitors have been sourced from publicly available literature and are provided as a benchmark.

Disclaimer: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration, enzyme and substrate concentrations, incubation time). The values presented here are for comparative purposes. Direct comparison requires running all compounds in the same assay under identical conditions.

Table 1: Benchmarking Against ALK Inhibitors
CompoundMechanism of ActionReported IC50 (ALK)
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ATP-competitive Kinase Inhibitor (Hypothesized)To Be Determined
Crizotinib ATP-competitive inhibitor of ALK, c-Met, and ROS1.[1][2][8]~3 nM[9]
Ceritinib A potent and selective, ATP-competitive inhibitor of ALK.[9] It is approximately 20-fold more potent than crizotinib in enzymatic assays.[10]~0.15 nM[9]
Alectinib A highly selective, ATP-competitive inhibitor of ALK and RET.[9][11]~1.9 nM[9][12][13][14]
Table 2: Benchmarking Against FGFR Inhibitors
CompoundMechanism of ActionReported IC50 (FGFR1/2/3)
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ATP-competitive Kinase Inhibitor (Hypothesized)To Be Determined
Infigratinib (BGJ398) A selective, ATP-competitive inhibitor of FGFR1-3.[4][15][16]~1.1 nM (FGFR1), ~1.0 nM (FGFR2), ~2.0 nM (FGFR3)[15][17]
Pemigatinib (INCB054828) A potent and selective inhibitor of FGFR1, 2, and 3.[6][18][19]~0.4 nM (FGFR1), ~0.5 nM (FGFR2), ~1.2 nM (FGFR3)[6][19]
Erdafitinib An oral, selective pan-FGFR tyrosine kinase inhibitor.[20][21][22]~1.2 nM (FGFR1), ~2.5 nM (FGFR2), ~3.0 nM (FGFR3)[20][23]
Table 3: Benchmarking Against CDK2 Inhibitors
CompoundMechanism of ActionReported IC50 (CDK2)
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ATP-competitive Kinase Inhibitor (Hypothesized)To Be Determined
Dinaciclib (SCH727965) A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[3]~1 nM
Milciclib (PHA-848125) A potent, ATP-competitive inhibitor of CDK2.~45 nM (cyclin A/CDK2)

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clear conceptual framework, the following diagrams, generated using Graphviz, illustrate a generic kinase signaling cascade and a typical experimental workflow for determining inhibitor potency.

Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR) Ligand->RTK Binding & Dimerization Adaptor Adaptor Proteins RTK->Adaptor Autophosphorylation & Recruitment Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Translocation & Activation Inhibitor 1-isopropyl-1H-pyrazolo[3,4-b] pyridine-5-carboxylic acid Inhibitor->RTK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation Kinase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilution of 1-isopropyl-1H-pyrazolo[3,4-b] pyridine-5-carboxylic acid C Dispense inhibitor dilutions into 384-well plate A->C B Prepare Kinase, Substrate, and ATP solutions D Add Kinase to wells B->D E Initiate reaction by adding Substrate/ATP mix B->E C->D D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction and add detection reagents (e.g., ADP-Glo™ Reagent) F->G H Incubate to allow signal development G->H I Read plate on luminometer or fluorometer H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Calculate IC50 value using non-linear regression J->K

Caption: Experimental Workflow for IC50 Determination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the in vitro potency of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. The ADP-Glo™ Kinase Assay is presented as the primary example due to its versatility and robustness.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal generated is proportional to the ADP concentration and, therefore, to the kinase activity. [1]

Step-by-Step Protocol for IC50 Determination using ADP-Glo™

This protocol is designed for a 384-well plate format.

A. Reagent Preparation:

  • Compound Dilution:

    • Prepare a 10 mM stock solution of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and standard reference inhibitors in 100% DMSO.

    • Perform a serial dilution series in DMSO to create 100x working stocks of each desired final concentration.

  • Kinase Buffer:

    • Prepare a 1x kinase reaction buffer. A typical buffer might consist of 50mM HEPES (pH 7.5), 10mM MgCl2, 1mM EGTA, and 0.01% Brij-35. [3]3. ATP and Substrate:

    • Prepare a stock solution of ATP (e.g., 10 mM) in kinase buffer.

    • Prepare a stock solution of the appropriate kinase substrate (peptide or protein) in kinase buffer. The final concentration of ATP should ideally be at or near the Km for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

  • ADP-Glo™ Reagents:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use. Prepare according to the manufacturer's instructions.

B. Kinase Reaction (5 µL per well):

  • Dispense Compound: Add 0.5 µL of the 100x compound dilutions (or DMSO for controls) to the appropriate wells of a 384-well plate.

  • Add Kinase: Add 2.5 µL of a 2x kinase solution (prepared in kinase buffer) to each well.

  • Initiate Reaction: Add 2 µL of a 2.5x ATP/Substrate mixture (prepared in kinase buffer) to each well to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

C. Signal Detection:

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. [1]2. Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes. [1]3. Read Plate: Measure the luminescence using a plate-reading luminometer.

D. Data Analysis:

  • Normalize Data:

    • Average the signal from the "no kinase" (high inhibition) control wells.

    • Average the signal from the "DMSO only" (low inhibition) control wells.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve with a variable slope to determine the IC50 value. [8][12]Software such as GraphPad Prism is recommended for this analysis.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid . By benchmarking against established inhibitors for ALK, FGFR, and CDK2, researchers can rapidly gain insights into the compound's potential therapeutic applications. The provided protocols offer a robust and reproducible methodology for determining in vitro potency.

The logical next steps in the evaluation of this compound would include:

  • Broad Kinase Profiling: Screening against a large panel of kinases to determine selectivity.

  • Cell-Based Assays: Assessing the compound's ability to inhibit kinase activity in a cellular context and measuring its effect on cell proliferation and viability in relevant cancer cell lines.

  • Mechanism of Action Studies: Performing kinetic analyses to confirm the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

By systematically applying these methodologies, the full therapeutic potential of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be thoroughly and efficiently elucidated.

References

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • ACS Medicinal Chemistry Letters. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]

  • National Center for Biotechnology Information. (n.d.). New generation anaplastic lymphoma kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2023). Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. [Link]

  • Patsnap. (2024). What is Infigratinib used for?. [Link]

  • Patsnap. (2024). What is the mechanism of Crizotinib?. [Link]

  • Grokipedia. Erdafitinib. [Link]

  • MDPI. (2025). Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential. [Link]

  • Pharmacy Times. (2021). Oncology Overview: Infigratinib for Advanced Cholangiocarcinoma. [Link]

  • National Center for Biotechnology Information. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. [Link]

  • National Center for Biotechnology Information. (n.d.). Crizotinib: A comprehensive review. [Link]

  • Taylor & Francis Online. Dinaciclib – Knowledge and References. [Link]

  • National Center for Biotechnology Information. (2016). New treatment options for ALK+ advanced non-small-cell lung cancer: critical appraisal of ceritinib. [Link]

  • AACR Journals. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. [Link]

  • Frontiers. (2022). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. [Link]

  • Dovepress. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, develop. [Link]

  • U.S. Food and Drug Administration. (2016). 208434Orig1s000. [Link]

  • National Center for Biotechnology Information. (n.d.). Infigratinib: First Approval. [Link]

  • ResearchGate. (n.d.). Fig. 4 Patient-derived models of FGFR2 fusion-positive ICC are.... [Link]

  • Clival Database. (2024). Erdafitinib : Targeted Therapy for Urothelial Carcinoma Explained. [Link]

  • National Center for Biotechnology Information. (2019). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway. [Link]

  • National Center for Biotechnology Information. (n.d.). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. [Link]

  • National Center for Biotechnology Information. (2015). Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. [Link]

  • BALVERSA™ (erdafitinib) HCP. Mechanism of Action. [Link]

  • ALECENSA® (alectinib) HCP. Understanding the ALECENSA® (alectinib) mechanism of action. [Link]

  • PLOS One. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. [Link]

  • SciSpace. (2017). Inhibitors of the Fibroblast Growth Factor Receptor. [Link]

  • Who we serve. (2024). Expert Consensus on the Diagnosis and Treatment of FGFR Gene-Altered Solid Tumors. [Link]

  • MDPI. (n.d.). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. [Link]

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Comparative

Optimizing Amide Bond Formation for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Derivatives: A Comparative Guide

Executive Summary The synthesis of highly functionalized heterocyclic amides is a cornerstone of modern drug discovery. The 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold is a privileged pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heterocyclic amides is a cornerstone of modern drug discovery. The 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold is a privileged pharmacophore, but its electron-deficient nature presents significant thermodynamic and kinetic hurdles during amide coupling. This guide objectively compares the performance of three distinct classes of coupling reagents—HATU, COMU, and T3P—providing mechanistic insights, quantitative data, and self-validating experimental protocols to ensure high-yielding, scalable syntheses.

Substrate Profiling: The Pyrazolo[3,4-b]pyridine Core

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is frequently utilized in the development of sphingosine-1-phosphate (S1P) receptor agonists[1], nicotinamide phosphoribosyltransferase (NAMPT) inhibitors[2], and A1 adenosine receptor antagonists[3].

The Chemical Challenge: Constructing amide bonds at the C5 position of this heterocyclic core is notoriously difficult. The electron-withdrawing nature of the pyridine nitrogen significantly reduces the nucleophilicity of the C5-carboxylate anion. Consequently, standard carbodiimide-mediated activation (e.g., DCC or EDC alone) often results in sluggish kinetics, incomplete conversion, and the accumulation of unreactive N-acylurea byproducts[4]. Overcoming this electronic deactivation requires reagents capable of generating highly reactive electrophilic intermediates.

Mechanistic Evaluation of Coupling Reagents

To drive the reaction to completion, the chosen coupling reagent must rapidly convert the deactivated carboxylic acid into a highly reactive active ester or mixed anhydride.

  • HATU (Uronium/Aminium Salt): Traditionally considered the gold standard for sterically hindered or electronically deactivated acids, HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in the HOAt moiety provides anchimeric assistance (intramolecular hydrogen bonding), which drastically accelerates the subsequent aminolysis step[4]. However, HATU poses significant explosive hazards and toxicity concerns[5].

  • COMU (Morpholine-based Uronium Salt): COMU is a safer, highly efficient alternative that incorporates OxymaPure and a morpholine backbone. It matches or exceeds HATU's efficiency because the morpholine oxygen acts as a hydrogen-bond acceptor, stabilizing the transition state during aminolysis[6]. Crucially, COMU exists entirely in the highly reactive uronium form, whereas HATU predominantly exists in the less reactive guanidinium (aminium) isomeric form in solution[5],[4].

  • T3P (Propylphosphonic Anhydride): T3P operates via the formation of a mixed anhydride. While its activation kinetics are slightly slower than those of uronium salts, T3P excels in process chemistry. It boasts low toxicity, negligible epimerization risk, and strictly water-soluble byproducts, enabling purification via simple aqueous extraction without the need for chromatography[7].

Activation_Pathway A 1-isopropyl-1H-pyrazolo[3,4-b] pyridine-5-carboxylic acid B Base Addition (Deprotonation) A->B C Carboxylate Intermediate B->C D1 HATU (OAt Active Ester) C->D1 D2 COMU (Oxyma Active Ester) C->D2 D3 T3P (Mixed Anhydride) C->D3 E Amine Nucleophilic Attack (Aminolysis) D1->E Fast (Explosive Risk) D2->E Very Fast (Safe, Visual Monitor) D3->E Moderate (Water-Soluble Byproducts) F Target Pyrazolo-Pyridine Amide Derivative E->F

Fig 1: Activation pathways of pyrazolo[3,4-b]pyridine-5-carboxylic acid using HATU, COMU, and T3P.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of HATU, COMU, and T3P when coupling 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with a sterically demanding primary amine, such as cis-4-aminomethyl-4-(3-chlorophenyl)cyclohexylamine (a key intermediate in S1P agonist synthesis[8],[1]).

MetricHATUCOMUT3P (50% in EtOAc)
Equivalents Needed 1.1 - 1.2 eq1.0 - 1.1 eq1.5 - 2.0 eq
Base Requirement DIPEA (2.0 - 3.0 eq)DIPEA (1.0 - 2.0 eq)NMM (3.0 - 4.0 eq)
Reaction Time 1 - 2 hours1 - 1.5 hours4 - 8 hours
Average Yield 88 - 92%90 - 95%80 - 85%
Byproduct Removal Requires ChromatographyMild Aqueous / ChromatographySimple Aqueous Wash
Safety Profile Explosive hazard (HOAt)Safe, non-explosiveExcellent, scalable
Validated Experimental Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. The following protocols are designed with built-in indicators for reaction completion and product purity, ensuring reproducible results.

Experimental_Workflow Step1 1. Substrate Prep Acid + Amine Step2 2. Base Addition (DIPEA or NMM) Step1->Step2 Step3 3. Coupling Reagent (COMU or T3P) Step2->Step3 Step4 4. Aminolysis Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup Phase Separation Step4->Step5

Fig 2: Standardized experimental workflow for the synthesis of pyrazolo[3,4-b]pyridine amides.

Protocol A: High-Throughput Discovery Coupling using COMU

Causality & Self-Validation: COMU allows for the visual monitoring of the reaction. The solution transitions from an initial pink/red (when base is added to COMU) to yellow/colorless as the active ester is consumed by the amine[6],[5]. Furthermore, COMU requires only 1 equivalent of base to achieve optimal performance, minimizing base-catalyzed side reactions[4].

  • Preparation: In an oven-dried vial, dissolve 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq, 0.5 mmol) and the target amine (1.05 eq) in anhydrous DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq for free amines, 2.0 eq if the amine is a hydrochloride salt).

  • Activation: Cool the mixture to 0 °C and add COMU (1.05 eq). Observe the immediate color change to red/orange, indicating the rapid formation of the Oxyma active ester[6].

  • Aminolysis: Allow the reaction to warm to room temperature. Stir for 1–1.5 hours. The dissipation of the red color serves as a visual, self-validating cue for reaction completion.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate. The Oxyma byproduct is highly soluble in water and is efficiently removed during the basic wash.

Protocol B: Scalable Solution-Phase Coupling using T3P

Causality & Self-Validation: T3P is selected for scale-up because its phosphonic acid byproducts are entirely water-soluble. A successful reaction is validated by the absence of chromatography; a simple phase separation yields the analytically pure amide[7].

  • Preparation: Suspend the carboxylic acid (1.0 eq, 10 mmol) and amine (1.05 eq) in ethyl acetate (EtOAc) (30 mL).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq). Note: NMM is preferred over DIPEA with T3P to minimize steric clashes during the mixed anhydride formation.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature.

  • Aminolysis: Stir the reaction at room temperature for 4–8 hours. Monitor via LC-MS until the deactivated pyrazolo-pyridine acid is fully consumed.

  • Workup: Add water (30 mL) and stir vigorously for 15 minutes to hydrolyze any excess T3P. Separate the organic layer, wash sequentially with saturated NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to afford the pure amide without the need for silica gel chromatography.

References[8] 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid[cis-4-aminomethyl-4-(3-chlorophenyl)cyclohexyl]amide hydrochloride - Guidechem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhjA5ZMtDdUVSUFJ2VYHan_vvRT2qhwdiLGzTqdk_5elJ4WTEgM4GclbX5FaDhdFX7CnzQpd12vsVG5-TA-vkY4bGU5otPNcrs1dlMScnIUrb4qfd1tkHGdd7RyjTO0Ne9YtfFB3hBV1HG3UH1ZM-Sm_YoSuxHxGsjDaes63xBSPXdSgL69QTF4m2b0fbo50s=[1] WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpPxa5wrluUrYh0m2JeOi-_TNTcqkwhsXvCRxcLTJaChZYOF_NDaxnP4vRdCDkoPWx-LUQaeVvbpaW7XMpuqpQ9lKXqIxjm-BdB4Ns0L1dE3NleT_AeoghGP3zA69WYMO8V_AJpJlWM_56dBuxWg==[2] Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUB94SPcpmaJvYvdgWX2nFdrZyXESGLpIfBYzNcQWw9e0CncMIZx-1-Bhpc4c5ZfFHRVZaICUFvwRkdtCQ57hyLa7MOvFHhqr7lNF9_rY-3xwoeAhMDmmJFgeminvoDMWVwYre4D7t5j8vXHYN2M-seduVF3pQIoYOt1rlzxAluMFKzgD1M-w08jE1U-gxFApsoKchduSf7uQdm_Qgg-2SfNJhH09ecDJ2doByAaHxO7IuAx7GFqov1TI7WJIGX0LsmdjwRG9so0COwiwy5lUmE8xc8kPvXmIJ8dlCx9u_7niUuSSuxDlcw1Rk78KPBuLlpYPgDxSKTut2gsIXeXuO-dkFRLQ_gFROvw==[3] Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIR1MvnzYsx_ECgISjSb-PXRSo_7bn6HMYKywGeh3l8MtKczwe-yp0OMRphTUOv5uwr_OuAK9Z-v5XehAwooeq3HOdCBVhY3cB2qdCt1sT89t_IKisv9mo3H46gsbVYHxedmjefw==[6] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents - Luxembourg Bio Technologies. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmUxhSJBk-6SW7QnGqwB4Woop7dGsqazuwNPttVaCRrFI8kFkgpIsjDLs2PcknkhFXqIMVbmtnlr0kO9BgX8R887F6Ul0ZoTwr6kZixUZAaXH4c_8Z2zGInD6zLhnoHAaDGHOIJ6KBDtifSxpC2k2HofZ8luUznypaGvJVhNThcckHk8p3pRslQyV1G2phO5RSaMHSwF-vharfDTT0lHtfKcc-Ig==[5] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhBCfGflWOgutKY89uZl1h01vP7WgqJx34oR0MG-dmVBY55kfEI2UIssqDZf3P-cW9r--nUu1EbOuu1Y2aaHmwwPxEY3aCfoLhI0CP14e8iszpNedEBGFnGZZSZkbm-5HajS2Hv0AdOdKeqUI=[4] Coupling Reagents - Aapptec Peptides. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGknj7bCiLHLXukKRbOl9qly5K7nDfU43OJ_bA3CZIohQ4hv8IzVw8t_l0IJV_H6zWXOpNNunNVkekA4YdHRlbWyIagzh8PaDmxzSNz_wkvfMepk-NgA53b80nzYd1HutIIqYWZbHh4Bk9H6rPNYfXsruuaVwHVuglPmNu6bq9C3MYBYJQoLPszRUChQAk=[7] Optimizing Peptide Coupling: Key Techniques - JPT. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfYxlMvenMIIISenh5hXkqFGRFLnb2gCmZm2E1uLqJNnDpkxZqP9FDwCj0cUXFhLy_bVw_GZ6y3Ivigg1TBENY7vd3AhEGuRDS2Z4YVfj6GKIzNpU1Uwry6nXvTLEUxN5zmkNwUA==

Sources

Validation

Mass spectrometry fragmentation patterns of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid vs analogs

As a Senior Application Scientist, I have evaluated countless small-molecule pharmacophores, and the pyrazolo[3,4-b]pyridine scaffold consistently stands out due to its privileged role in modern drug discovery, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless small-molecule pharmacophores, and the pyrazolo[3,4-b]pyridine scaffold consistently stands out due to its privileged role in modern drug discovery, particularly in the development of kinase inhibitors and anti-leukemic agents[1]. When optimizing these candidates, understanding their exact metabolic and structural fate is paramount. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides the most robust, self-validating system for structural elucidation.

This guide objectively compares the MS/MS fragmentation patterns of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid against its structural analogs (methyl, ethyl, and ester derivatives), detailing the causality behind the observed gas-phase ion chemistry.

Mechanistic Principles of Fragmentation

To interpret the MS/MS spectra of these compounds, we must deconstruct the molecule into three distinct fragmentation domains: the N-alkyl substituent, the carboxylic acid moiety, and the fused heterocyclic core.

The N-Isopropyl Advantage: Charge-Site Rearrangement

The defining feature of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is its highly favored primary fragmentation pathway. Under positive electrospray ionization (+ESI) and CID, the branched isopropyl chain facilitates a low-energy charge-site rearrangement. This mechanism drives an α -cleavage event that expels a neutral propene molecule (-42 Da)[2].

  • Causality: The stability of the leaving alkene (propene) significantly lowers the activation energy required for this cleavage compared to homolytic bond breaking. This -42 Da neutral loss serves as an orthogonal, diagnostic marker; its absence immediately rules out an N-isopropyl substitution.

Pyridine-5-Carboxylic Acid Cleavage

Following the loss of the alkyl group, secondary fragmentation is dictated by the carboxylic acid moiety on the pyridine ring. Pyridine carboxylic acids typically undergo two competing pathways depending on the collision energy: dehydration (-18 Da) to form a reactive acylium ion, or direct decarboxylation (-44 Da) to yield the protonated pyrazolopyridine core[3].

Core Ring Disruption

The pyrazolo[3,4-b]pyridine core is exceptionally stable. However, at elevated collision energies (>35 eV), the core undergoes ring contraction and cleavage. The most characteristic pathways involve the expulsion of hydrogen cyanide (HCN, -27 Da) from either the pyrazole or pyridine ring, and the loss of molecular nitrogen (N 2​ , -28 Da) from the pyrazole moiety[4].

G M [M+H]+ m/z 206.09 Precursor Ion M_propene [M+H - C3H6]+ m/z 164.05 Loss of Propene M->M_propene -42 Da (Alkene Elimination) M_H2O [M+H - H2O]+ m/z 188.08 Loss of Water M->M_H2O -18 Da (Dehydration) M_CO2 [M+H - C3H6 - CO2]+ m/z 120.06 Decarboxylation M_propene->M_CO2 -44 Da (Decarboxylation) M_HCN [M+H - C3H6 - CO2 - HCN]+ m/z 93.05 Ring Cleavage M_CO2->M_HCN -27 Da (HCN Expulsion)

Fig 1. Primary CID fragmentation pathway of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Comparative Fragmentation Data

When comparing the N-isopropyl derivative to its analogs, the primary neutral loss is the most reliable differentiator. The N-methyl analog, lacking the ability to form a stable alkene, requires a much higher collision energy to homolytically cleave the N-CH 3​ bond (-15 Da).

CompoundPrecursor Ion [M+H]⁺Primary Neutral LossSecondary Neutral LossDiagnostic Core Fragments
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid m/z 206.09-42 Da (Propene)-44 Da (CO 2​ )m/z 93.05 (-HCN)
1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid m/z 192.08-28 Da (Ethylene)-44 Da (CO 2​ )m/z 93.05 (-HCN)
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid m/z 178.06-18 Da (H 2​ O)-15 Da (Methyl radical)m/z 117.04 (-HCN)
Ethyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate m/z 234.12-42 Da (Propene)-28 Da (Ethylene from ester)m/z 120.06 (-CO 2​ )

Data Interpretation Note: The ethyl ester analog will exhibit a sequential loss of propene (-42 Da) followed by a secondary loss of ethylene (-28 Da) from the ester moiety, terminating in the same decarboxylated core as the free acid.

Experimental Protocols: High-Resolution LC-MS/MS

To ensure self-validating and reproducible results, the following UHPLC-ESI-MS/MS protocol is optimized for the structural elucidation of pyrazolopyridine derivatives.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any particulate matter.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, and re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Parameters

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: Acquire data using a stepped CE of 15, 30, and 45 eV to capture both the low-energy alkyl losses and the high-energy core ring disruptions.

Workflow S1 Sample Prep 1 µg/mL Dilution S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI-MS/MS (+) Stepped CE (15-45 eV) S2->S3 S4 Data Analysis Neutral Loss Mapping S3->S4

Fig 2. Standardized UHPLC-MS/MS analytical workflow for pyrazolopyridine characterization.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL:[Link][4]

  • The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters Phosphorus and Sulfur and the Related Elements (Taylor & Francis Online) URL:[Link][3]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity MDPI URL:[Link][1]

  • Development of a New Method for the Identification of Degradation Products of V-Type Nerve Agents by Liquid Chromatography–Tandem Mass Spectrometry Journal of Analytical Toxicology (Oxford Academic) URL:[Link][2]

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Safety & Regulatory Compliance

Safety

Disposal Protocol for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 923689-61-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 923689-61-6). As a heterocyclic compound incorporating a pyridine ring, a structure known for potential toxicity, and a carboxylic acid functional group, this substance requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2] The pyrazolo[3,4-b]pyridine core is a scaffold used in the development of biologically potent molecules, suggesting that this compound and its waste byproducts should be treated with a high degree of caution due to potential bioactivity.[3]

This guide is designed for researchers, scientists, and drug development professionals. It is imperative to recognize that these procedures supplement, but do not replace, local, state, and federal regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidelines before proceeding.

Hazard Assessment and Waste Classification

The foundational step in proper disposal is understanding the inherent risks. 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid must be managed as hazardous waste . This classification is derived from the characteristics of its constituent chemical groups and related compounds.

  • Pyridine Moiety : Pyridine and its derivatives are typically classified as hazardous waste.[1] They can present risks including toxicity and are often incompatible with strong acids and oxidizers.[4][5] The U.S. Environmental Protection Agency (EPA) regulates waste pyridine as a hazardous material.[1]

  • Carboxylic Acid Moiety : While some simple carboxylic acids can be neutralized, the presence of the complex heterocyclic structure precludes this as a standalone disposal method.[2][6] The overall profile of the molecule dictates a more stringent disposal pathway.

  • Biological Potential : The pyrazolo[3,4-b]pyridine scaffold is known to exhibit a broad range of cytotoxic effects on various cancer cell lines, indicating significant biological activity.[3] Therefore, waste containing this compound should be handled as potentially toxic.

Table 1: Key Disposal and Safety Parameters

Parameter Guideline & Rationale
Waste Classification Hazardous Waste . This classification is mandated by the presence of the pyridine ring system and the potential biological activity of the pyrazolo[3,4-b]pyridine core, in line with regulations like the Resource Conservation and Recovery Act (RCRA).[1][7][8]
Primary Container Use a Borosilicate Glass or other chemically-resistant container with a secure, screw-top cap. The container must be compatible with both acidic and organic compounds and must be free from damage or deterioration.[7][9][10]
Waste Segregation Dedicated Waste Stream . Do not mix with other chemical wastes (e.g., halogenated solvents, aqueous solutions, or strong oxidizers).[11][12] Co-mingling can create unknown reaction hazards and complicates the waste profiling required for final disposal.
Required Labeling Affix a "Hazardous Waste" label. Clearly write the full chemical name: "1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid," the CAS Number (923689-61-6), and the accumulation start date.[9]
On-site Storage Store in a designated and labeled Satellite Accumulation Area (SAA) at or near the point of generation.[8][11] The SAA must have secondary containment to prevent spills from reaching drains.[7]

| Final Disposal | Must be managed by your institution's EHS department or a licensed professional waste disposal service.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. |

Personal Protective Equipment (PPE) and Handling

Proper protection is non-negotiable when handling this compound and its associated waste. The causality is clear: preventing exposure via inhalation, skin contact, or eye contact is paramount.

  • Eye Protection : Wear chemical splash goggles at all times.

  • Hand Protection : Use nitrile or neoprene gloves. Always inspect gloves for tears or holes before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[13]

  • Body Protection : A fully-buttoned laboratory coat is mandatory to protect from incidental contact.

  • Ventilation : All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Step-by-Step Waste Collection Protocol

This protocol ensures that waste is collected in a systematic, safe, and compliant manner.

  • Designate a Waste Container : Select a clean, dry, and appropriate container as specified in Table 1. Ensure it has a secure, leak-proof cap.[11]

  • Label the Container Immediately : Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name and CAS number. This prevents the creation of "unknown" waste, which is costly and difficult to dispose of.

  • Collect Waste :

    • Solid Waste : Collect waste 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and any materials contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads) and place them directly into the labeled container.

    • Solution Waste : If the compound is in solution, collect the liquid waste in the designated container. Do not mix with other waste streams.[12]

  • Secure the Container : Keep the waste container securely capped at all times, except when adding waste.[8][11] This prevents the release of vapors and protects against spills.

  • Do Not Overfill : Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during transport.[9]

  • Store Appropriately : Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and away from sources of ignition or incompatible materials.[9][11]

Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the area and evacuate non-essential staff.

  • Ensure Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill : Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to cover and contain the spill.[5]

  • Collect Cleanup Debris : Carefully sweep or scoop the absorbed material into your designated hazardous waste container for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.[14] All materials used for cleanup are now considered hazardous waste.

  • Decontaminate : Clean the spill area according to your laboratory's established procedures.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow and EHS Coordination

The final step is the transfer of waste to trained professionals. The following workflow outlines the decision-making process for proper disposal.

G Figure 1: Disposal Decision Workflow start Waste Generation (e.g., unused chemical, contaminated material) spill_check Spill or Accidental Release? start->spill_check spill_protocol Execute Spill Management Protocol (Section 4) spill_check->spill_protocol Yes container_prep Select & Label Compatible Waste Container (Section 3) spill_check->container_prep No collect_spill_waste Collect all cleanup materials into waste container spill_protocol->collect_spill_waste add_waste Add Waste to Container (Keep closed when not in use) collect_spill_waste->add_waste container_prep->add_waste full_check Container >90% Full or No Longer in Use? add_waste->full_check store_saa Store Securely in Satellite Accumulation Area (SAA) full_check->store_saa No contact_ehs Complete Waste Pickup Request & Contact EHS full_check->contact_ehs Yes store_saa->add_waste end_disposal EHS Collects Waste for Final, Compliant Disposal contact_ehs->end_disposal

Caption: Disposal workflow for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Once your waste container is full or you no longer intend to add to it, complete a chemical collection request form as required by your institution and contact your EHS department for pickup.[4] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with all regulatory requirements.[8][9]

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Laboratory Waste Management Guidelines. (n.d.).
  • Washington State University. (n.d.). Pyridine Safety Data Sheet Information.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Angene Chemical. (2024, October 17). Safety Data Sheet for (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid.
  • New Jersey Department of Health. (n.d.). Hazard Summary for Pyridine.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Labbox Export. (2022, October 14). Safety Data Sheet for UN1282 Pyridine.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • NextSDS. (n.d.). 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid — Chemical Substance Information.
  • Combi-Blocks, Inc. (2026, March 6). Safety Data Sheet for 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (n.d.). 1-isopropyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Royal Society of Chemistry. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde.

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